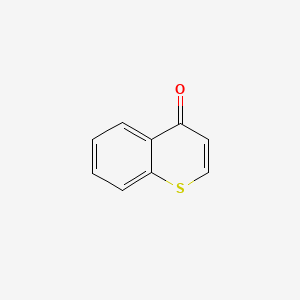
Meloside A
Overview
Description
Mechanism of Action
Target of Action
Meloside A, also known as Isovitexin 2’'-O-β-D-glucoside, is a phenylpropanoid extracted from barley . It exhibits antioxidant properties and protective properties against excess UV-B radiation . It has also been linked to resistance to pathogens .
Mode of Action
Its antioxidant properties suggest that it may neutralize harmful free radicals in the body, thereby protecting cells from damage . Its protective properties against UV-B radiation suggest that it may absorb or scatter harmful UV-B radiation, thereby preventing it from damaging the skin . Its role in pathogen resistance suggests that it may enhance the immune response or have antimicrobial properties .
Biochemical Pathways
Given its antioxidant properties, it may be involved in pathways related to oxidative stress and inflammation . Its role in UV-B protection suggests it may affect pathways related to DNA repair and cell survival . Its role in pathogen resistance suggests it may affect immune response pathways .
Pharmacokinetics
It is known that this compound is a phenylpropanoid, a class of compounds known for their bioavailability and diverse biological activities .
Result of Action
The result of this compound’s action is the protection of cells from damage. Its antioxidant properties help neutralize harmful free radicals, thereby preventing oxidative stress and inflammation . Its protective properties against UV-B radiation help prevent skin damage . Its role in pathogen resistance helps enhance the immune response and may provide antimicrobial benefits .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its antioxidant and UV-B protective properties may be more beneficial in environments with high levels of oxidative stress or UV-B radiation . Its role in pathogen resistance may be more beneficial in environments with a high risk of infection . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
Meloside A plays a significant role in biochemical reactions due to its antioxidant activity. It interacts with various enzymes, proteins, and other biomolecules. For instance, in barley, phenylpropanoids like this compound have been linked to resistance to pathogens by interacting with enzymes involved in the phenylpropanoid pathway . These interactions help in the synthesis of lignin and other compounds that strengthen the plant cell wall, providing protection against pathogens.
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to protect cells from oxidative stress by scavenging free radicals and reducing oxidative damage . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to cope with oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound binds to specific enzymes and proteins, inhibiting or activating their functions. For instance, it has been reported to inhibit the activity of enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as -80°C for up to six months . Its stability decreases at higher temperatures, leading to degradation and reduced efficacy. Long-term exposure to this compound has been associated with sustained antioxidant effects and protection against oxidative damage in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as enhanced antioxidant defense and protection against oxidative stress . At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the phenylpropanoid pathway. It interacts with enzymes and cofactors involved in the synthesis of lignin and other phenolic compounds . These interactions influence metabolic flux and metabolite levels, contributing to the overall antioxidant capacity of the cell. This compound also affects the levels of other metabolites, such as flavonoids and phenolic acids, by modulating the activity of key enzymes in these pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . The localization and accumulation of this compound within cells are influenced by its interactions with binding proteins and other cellular components . These interactions determine the bioavailability and efficacy of this compound in different tissues.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound has been found to localize in the chloroplasts of plant cells, where it exerts its protective effects against UV-B radiation . The localization of this compound within specific subcellular compartments enhances its ability to interact with target biomolecules and exert its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Meloside A can be synthesized through the glycosylation of isovitexin. The reaction involves the use of a glycosyl donor, such as a glucosyl bromide, and a glycosyl acceptor, isovitexin, in the presence of a catalyst like silver carbonate. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound involves the extraction from barley. The barley is first subjected to a series of extraction processes using solvents like methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Meloside A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Acylated or alkylated derivatives
Scientific Research Applications
Meloside A has a wide range of scientific research applications:
Chemistry: Used as a standard for the analysis of flavonoids in plant extracts.
Biology: Studied for its role in plant defense mechanisms against UV-B radiation and pathogens.
Medicine: Investigated for its antioxidant properties and potential therapeutic effects in oxidative stress-related diseases.
Industry: Used in the development of natural antioxidant formulations for food and cosmetic products
Comparison with Similar Compounds
Similar Compounds
Isovitexin: The aglycone form of Meloside A, lacking the glucoside moiety.
Vitexin: A similar flavonoid glycoside with a different sugar moiety.
Orientin: Another flavonoid glycoside with similar antioxidant properties.
Uniqueness
This compound is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to its aglycone form, isovitexin. This glycosylation also contributes to its enhanced antioxidant activity and protective effects against UV-B radiation .
Properties
IUPAC Name |
6-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c28-7-15-20(34)23(37)26(42-27-24(38)22(36)19(33)16(8-29)41-27)25(40-15)18-12(32)6-14-17(21(18)35)11(31)5-13(39-14)9-1-3-10(30)4-2-9/h1-6,15-16,19-20,22-30,32-38H,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTTXGQDIROLTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60767-80-8 | |
| Record name | Isovitexin 2''-O-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029484 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions Meloside A exhibits antioxidant activity. Could you elaborate on the significance of this finding within the context of the study?
A1: The study investigated the phytochemical profile of Silene repens and the impact of various treatments on its bioactive compound production. [] The identification of this compound, alongside other glycosylflavones and ecdysteroids, contributes to a better understanding of the plant's chemical makeup. [] Furthermore, the discovery of this compound's antioxidant activity, comparable to the more abundant Sileneside E and Schaftoside, suggests its potential value as a natural antioxidant. [] This is particularly relevant as the search for natural antioxidants for potential applications in food preservation, cosmetics, and medicine is an active area of research.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


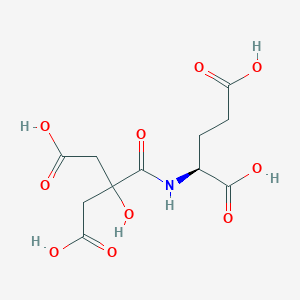

![1-O-anthracen-9-yl 13-O-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl] 2-hexyltridecanedioate](/img/structure/B1194861.png)
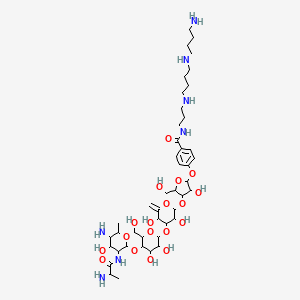
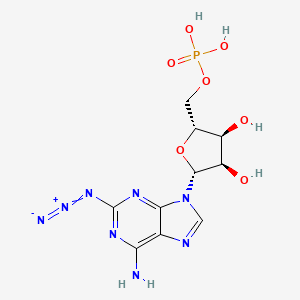
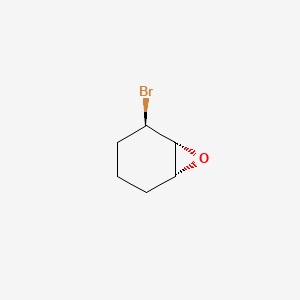
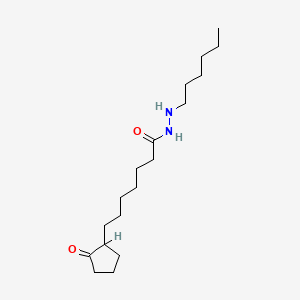

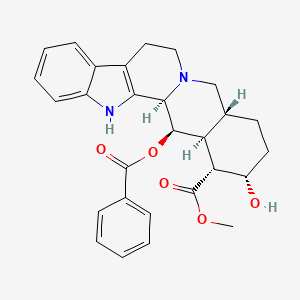
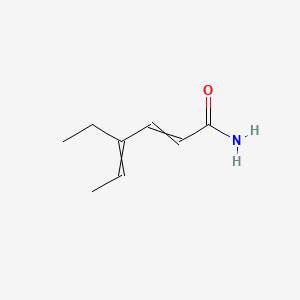
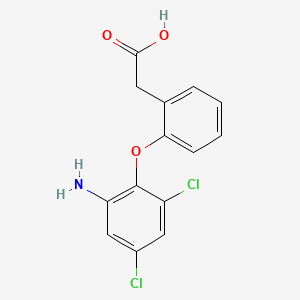
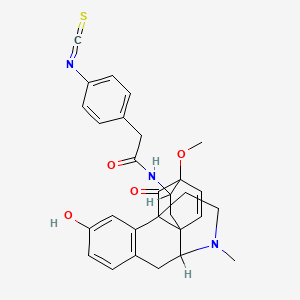
![(1S,2R,3S,4R,5S)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol](/img/structure/B1194881.png)
